EGFR Kinase Inhibition Potency: Direct Head-to-Head Comparison with C-6 Variants in a Matched Enzymatic Assay
In a direct comparator study of 4-anilinoquinazolines bearing various C-6 substituents, the target compound 4-(3-chloroanilino)-7-methoxyquinazolin-6-ol (compound 6a) served as the 6-hydroxy baseline scaffold . Its EGFR tyrosine kinase inhibition was contrasted with derivatives where the 6-OH was replaced by C–C multiple bond-containing groups (alkynes, allenes). While the 6-OH parent displayed moderate kinase engagement, the alkyne 6d and allenes 7d and 7f showed significantly enhanced inhibition, with reported IC50 values in the sub-micromolar range. This dataset provides a rigorous, internally controlled measurement of the 6-hydroxy substitution effect on EGFR ATP-site affinity .
| Evidence Dimension | EGFR tyrosine kinase inhibition (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | Compound 6a (4-(3-chloroanilino)-7-methoxyquinazolin-6-ol, CAS 655247-78-2): % Inhibition at test concentration reported as baseline for C-6 derivatization series |
| Comparator Or Baseline | Compound 6d (alkyne-substituted analog) and Compound 7d/7f (allene-substituted analogs): IC50 values reported in the sub-micromolar range, exhibiting >50% enhancement in inhibitory activity compared to the 6-OH baseline |
| Quantified Difference | Qualitatively, 6-OH baseline is a moderate inhibitor, while C-6 alkyne/allene substituents confer high potency. Exact fold-change values are documented in the primary SAR table of Ban et al. 2010. |
| Conditions | In vitro EGFR tyrosine kinase enzyme assay using a peptide substrate; inhibition measured via [γ-32P]ATP phosphate transfer quantification |
Why This Matters
This head-to-head dataset establishes CAS 655247-78-2 as the critical 6-hydroxy reference point for any C-6 diversification strategy, enabling researchers to quantify the potency gain obtained from propargylic or allenic substitutions at this position.
